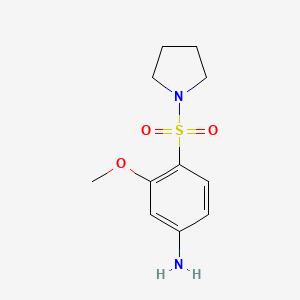

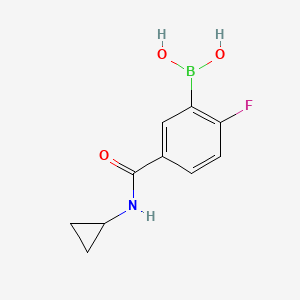

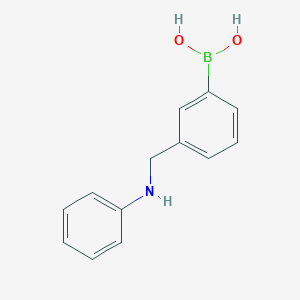

![molecular formula C7H5N3O2 B1454340 [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid CAS No. 1234616-29-5](/img/structure/B1454340.png)

[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid

Overview

Description

“[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid” is a type of non-naturally occurring small molecule . This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is an important class of compounds in medicinal chemistry and agriculture . They are known for their diverse biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Other methods include a copper-catalyzed reaction under an atmosphere of air, providing 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines have been prepared in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Scientific Research Applications

Catalyst-Free Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Fluorescent Emitter

[1,2,4]Triazolo[1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time . Single crystals of TPP-PPI show a special packing mode which may provide a carrier transport channel .

Anti-Inflammatory Activity

Studies revealed that the incorporation of a 1,2,4-triazolo[1,5-a]pyrimidines moiety to UA could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .

Medicinal Chemistry

1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .

Treatment of Disorders

These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid is known to interact with several targets. It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a JAK1 and JAK2 inhibitor, it prevents these kinases from phosphorylating and activating STAT proteins, which are involved in cell growth and differentiation .

Biochemical Pathways

The inhibition of these targets affects several biochemical pathways. For example, the inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth . The compound’s interaction with these targets can lead to changes in cell behavior, potentially leading to therapeutic effects.

Result of Action

The molecular and cellular effects of [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid’s action depend on the specific targets and pathways it affects. For instance, by inhibiting JAK1 and JAK2, it can potentially suppress overactive immune responses and control cell growth . These effects could be beneficial in treating conditions like autoimmune diseases and cancer.

Action Environment

The action, efficacy, and stability of [1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment . Understanding these factors is crucial for optimizing the compound’s use and maximizing its therapeutic potential.

Future Directions

properties

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)8-4-9-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOPYJAVFLNYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679928 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid | |

CAS RN |

1234616-29-5 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

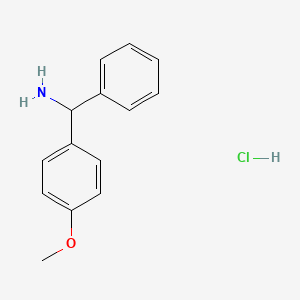

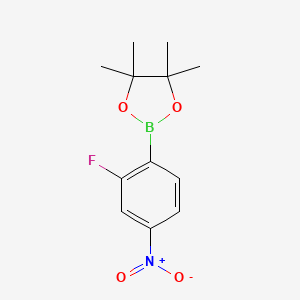

![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)

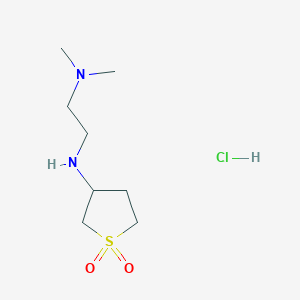

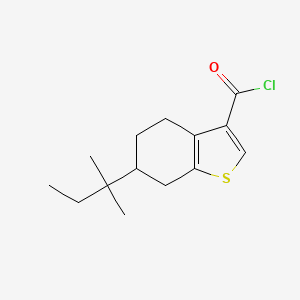

![3-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454277.png)

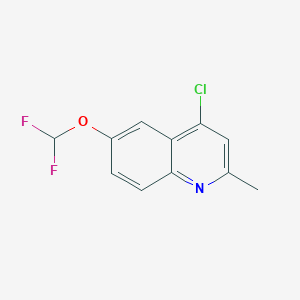

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1454280.png)